molecular formula C12H16O3 B15081885 o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester CAS No. 102395-98-2

o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester

Cat. No.: B15081885
CAS No.: 102395-98-2
M. Wt: 208.25 g/mol
InChI Key: VRFGYUJCWQTRBE-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl group, a hydroxy group, and a methyl group on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate can be synthesized through the esterification of 3-ethyl-4-hydroxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-ethyl-4-hydroxy-2-methylbenzoate involves the use of large-scale reactors where the esterification reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ethyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkyl halides can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-4-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxybenzoate: Lacks the ethyl and methyl groups, resulting in different chemical properties.

    Methyl 3-ethyl-4-hydroxybenzoate: Has a methyl ester group instead of an ethyl ester group, affecting its reactivity.

    Ethyl 3-hydroxy-2-methylbenzoate: Lacks the ethyl group, leading to different substitution patterns.

The uniqueness of ethyl 3-ethyl-4-hydroxy-2-methylbenzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

102395-98-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 3-ethyl-4-hydroxy-2-methylbenzoate

InChI

InChI=1S/C12H16O3/c1-4-9-8(3)10(6-7-11(9)13)12(14)15-5-2/h6-7,13H,4-5H2,1-3H3

InChI Key

VRFGYUJCWQTRBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1C)C(=O)OCC)O

Origin of Product

United States

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